molecular formula C12H11NO3 B2489562 methyl 3-acetyl-1H-indole-5-carboxylate CAS No. 106896-59-7

methyl 3-acetyl-1H-indole-5-carboxylate

Cat. No.: B2489562
CAS No.: 106896-59-7
M. Wt: 217.224
InChI Key: LXTFSAFFYUCWCX-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, such as methyl 3-acetyl-1H-indole-5-carboxylate, are synthesized through various methods, including the Fischer, Bartoli, and Bischler indole syntheses. These methods are pivotal for constructing indole nuclei essential for developing pharmaceuticals and materials with unique properties. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, outlining nine strategic approaches that classify all indole syntheses, which are critical for the development of new indole-based compounds with potential applications in drug discovery and material science (Taber & Tirunahari, 2011).

Phytomelatonin and Indole Derivatives in Plants

Indole derivatives also play a significant role in plant biology. For instance, melatonin, an indoleamine, has been identified in various plant species, suggesting that these compounds are synthesized in and absorbed by plants. Their functions range from acting as antioxidants or growth promoters to coordinating photoperiodic responses and regulating plant reproductive physiology (Paredes et al., 2009).

DNA Methyltransferase Inhibitors

Research on DNA methylation, a critical epigenetic process, has identified indole derivatives as potential DNA methyltransferase inhibitors. These compounds have shown promise in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models, highlighting their potential in cancer therapy (Goffin & Eisenhauer, 2002).

Chemoprotective Agents in Cancer

Indole-3-carbinol (I3C) and its derivatives have been studied for their chemoprotective properties against cancer. These compounds, derived from cruciferous vegetables, have been shown to modulate enzyme activities relevant to carcinogenesis, offering a natural approach to cancer prevention (Bradlow, 2008).

Hepatic Protection

Indole derivatives, including I3C and its major derivatives, have demonstrated protective effects against chronic liver diseases such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These effects are attributed to their ability to regulate transcriptional factors, alleviate oxidative stress, and modulate enzymes relevant to lipid metabolism and detoxification processes, showcasing the therapeutic potential of indole derivatives in liver disease management (Wang et al., 2016).

Safety and Hazards

While specific safety and hazards information for methyl 3-acetyl-1H-indole-5-carboxylate is not available, general precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The future directions of research on methyl 3-acetyl-1H-indole-5-carboxylate could involve the investigation of novel methods of synthesis due to the importance of this significant ring system . Additionally, its application as biologically active compounds for the treatment of various disorders could be further explored .

Properties

IUPAC Name

methyl 3-acetyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-3-8(5-9(10)11)12(15)16-2/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFSAFFYUCWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a three-neck flask, 4.20 ml (9.25 mmol) of a 2.2 M ZnCl2 solution in 20 ml absolute dichloromethane is charged under nitrogen and the solution is cooled to 0° C. using an ice bath. Thereafter, 5.62 ml (8.99 mmol) of a 1.6 M n-butyllithium solution are slowly added drop-wise. The reaction mixture is heated to room temperature, stirred for 1 hour, then admixed with the solution of 1.50 g (8.56 mmol) methylindole-5-carboxylate in 20 ml absolute dichloromethane and stirred again at room temperature for one hour. Thereafter, the batch is cooled to 0° C. and 1.28 ml (18.1 mmol) acetylchloride is carefully added so as to form an orange suspension. The latter is stirred at room temperature for 1 hour. Then, 0.93 g (7.02 mmol) aluminum chloride is added. After another hour of stirring at room temperature, hydrolysis with semi-saturated NaCl solution is carried out and 100 ml ethyl acetate and 20 ml tetrahydrofurane are added. Three extractions are carried out using ethyl acetate, the combined organic phases are washed with saturated NaCl solution and the organic phase is dried on sodium sulfate. The solvent is distilled off. Chromatographic purification of the residue on silica gel (flow agent: hexane/ethyl acetate 3:2) yields the product as a solid.
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